

# Application Notes and Protocols for SH379

## Treatment in Leydig Cell Lines

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### Compound of Interest

Compound Name: SH379

Cat. No.: B12416001

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## Introduction

**SH379** is a synthetic derivative of 2-methylpyrimidine-fused tricyclic diterpene, identified as a potent, orally active agent for addressing late-onset hypogonadism.[1] In Leydig cell lines, **SH379** has been shown to significantly enhance testosterone biosynthesis. Its mechanism of action involves the upregulation of key steroidogenic enzymes and the stimulation of autophagy through the modulation of the AMPK/mTOR signaling pathway.[1] These application notes provide detailed protocols for the treatment of Leydig cell lines with **SH379** and for the subsequent analysis of its effects on testosterone production, protein expression, and relevant signaling pathways.

## Data Presentation

The following tables summarize representative quantitative data on the effects of **SH379** treatment on TM3 Leydig cells. This data is illustrative and based on the reported effects of **SH379**. Actual results may vary depending on experimental conditions.

Table 1: Dose-Dependent Effect of **SH379** on Testosterone Production in TM3 Leydig Cells

SH379 Concentration ( $\mu\text{M}$ )	Testosterone Concentration (ng/mL)	Fold Change vs. Control
0 (Control)	$15.2 \pm 1.8$	1.0
0.1	$22.8 \pm 2.5$	1.5
1	$41.0 \pm 4.2$	2.7
10	$68.4 \pm 6.5$	4.5
25	$73.5 \pm 7.1$	4.8

Table 2: Effect of **SH379** on the Expression of Key Steroidogenic Proteins in TM3 Leydig Cells

Treatment (10 $\mu\text{M}$ SH379)	StAR Protein Expression (Relative Densitometry Units)	$3\beta$ -HSD Protein Expression (Relative Densitometry Units)
Control	$1.00 \pm 0.12$	$1.00 \pm 0.15$
SH379 (24h)	$2.85 \pm 0.25$	$2.40 \pm 0.21$

Table 3: Effect of **SH379** on AMPK and mTOR Signaling in TM3 Leydig Cells

Treatment (10 $\mu\text{M}$ SH379)	p-AMPK $\alpha$ (Thr172) / Total AMPK $\alpha$ Ratio	p-mTOR (Ser2448) / Total mTOR Ratio
Control	$1.00 \pm 0.10$	$1.00 \pm 0.11$
SH379 (6h)	$2.50 \pm 0.22$	$0.45 \pm 0.05$

## Experimental Protocols

### TM3 Leydig Cell Culture and SH379 Treatment

This protocol describes the maintenance of the TM3 mouse Leydig cell line and the procedure for treatment with **SH379**.

Materials:

- TM3 mouse Leydig cell line (ATCC® CRL-1714™)
- DMEM/F-12 medium
- Horse Serum (HS)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- **SH379** (stock solution in DMSO)
- 6-well and 96-well cell culture plates
- Sterile PBS

Protocol:

- Cell Culture: Culture TM3 cells in DMEM/F-12 medium supplemented with 5% horse serum and 2.5% fetal bovine serum, and 1x Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using a suitable cell detachment solution (e.g., Trypsin-EDTA), and re-plate at a 1:4 to 1:6 ratio.
- Seeding for Experiments: For experiments, seed TM3 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability and testosterone assays) and allow them to adhere and grow for 24 hours.
- **SH379** Treatment:
  - Prepare working solutions of **SH379** in serum-free DMEM/F-12 from a concentrated stock solution in DMSO.
  - Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.

- Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of **SH379** or vehicle control (DMSO).
- Incubate the cells for the desired period (e.g., 24-48 hours for testosterone production and protein expression).

## Testosterone Measurement by ELISA

This protocol outlines the quantification of testosterone in the cell culture supernatant using a competitive ELISA kit.

Materials:

- Testosterone ELISA Kit
- Conditioned cell culture medium from **SH379**-treated and control cells
- Microplate reader

Protocol:

- Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
- Sample Preparation: Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
- ELISA Procedure:
  - Perform the ELISA according to the manufacturer's instructions.
  - Briefly, add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
  - Add the HRP-conjugated testosterone and incubate.
  - Wash the plate to remove unbound reagents.
  - Add the substrate solution and incubate to allow for color development.

- Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
- Data Analysis: Calculate the testosterone concentration in the samples by comparing their absorbance to the standard curve.

## Western Blotting for StAR, 3 $\beta$ -HSD, p-AMPK $\alpha$ , and p-mTOR

This protocol describes the detection and quantification of key proteins involved in steroidogenesis and the AMPK/mTOR pathway.

Materials:

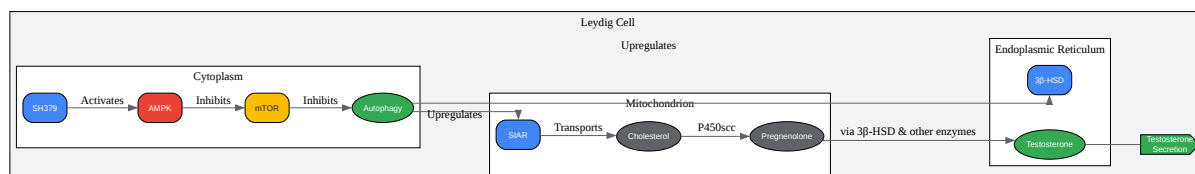
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-StAR, anti-3 $\beta$ -HSD, anti-phospho-AMPK $\alpha$  (Thr172), anti-AMPK $\alpha$ , anti-phospho-mTOR (Ser2448), anti-mTOR, and anti- $\beta$ -actin (loading control).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

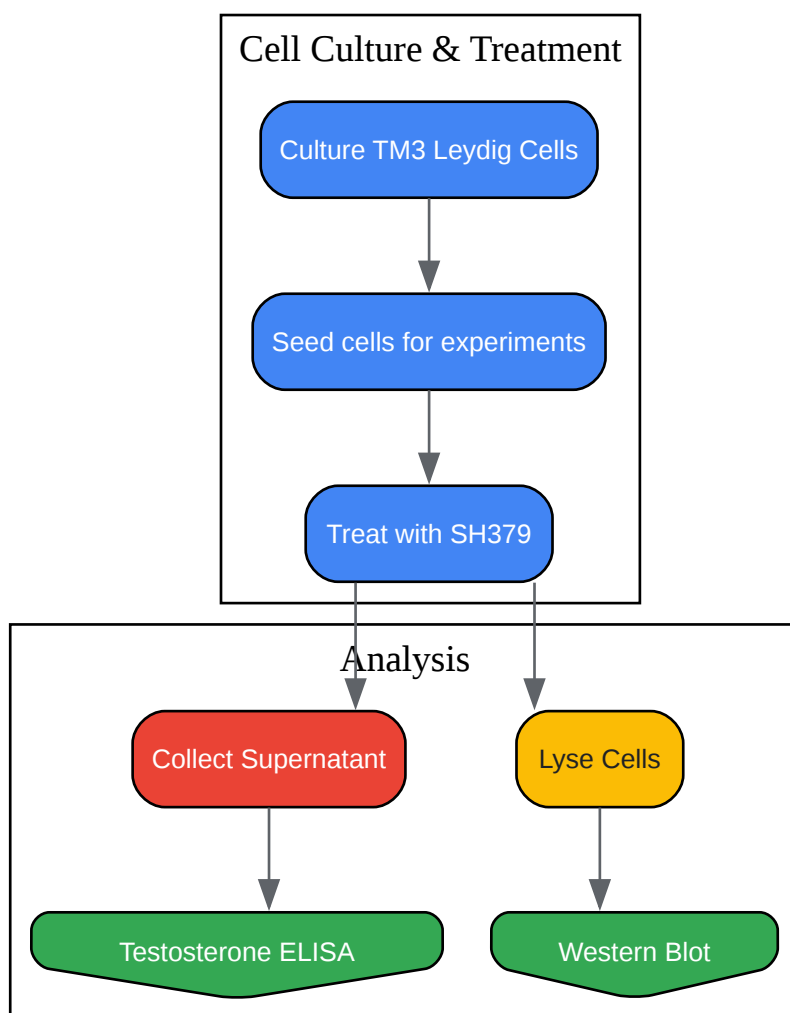
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Quantify the band intensities using densitometry software and normalize to the loading control ( $\beta$ -actin).

## Visualizations



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Caption: Signaling pathway of **SH379** in Leydig cells.



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Caption: Experimental workflow for **SH379** treatment.

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## References

- 1. mTOR Regulates Mineralocorticoid Receptor Transcriptional Activity by ULK1-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]



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